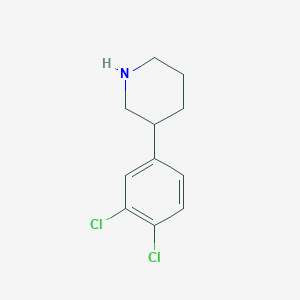
3-(3,4-Dichlorophenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)piperidine is a chemical compound with the molecular formula C11H13Cl2N and a molecular weight of 230.13 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a dichlorophenyl group attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)piperidine typically involves the reaction of 3,4-dichlorobenzaldehyde with piperidine under specific conditions. One common method includes the following steps :
Condensation Reaction: 3,4-dichlorobenzaldehyde is reacted with piperidine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Reduction Reaction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yield and purity. This can involve the use of more efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3-(3,4-Dichlorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives like alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(3,4-Dichlorophenyl)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(3,4-Dichlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
3,4-Dichlorobenzaldehyde: A precursor in the synthesis of 3-(3,4-Dichlorophenyl)piperidine.
Piperine: An alkaloid with a piperidine ring, found in black pepper.
Uniqueness
This compound is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
生物活性
3-(3,4-Dichlorophenyl)piperidine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is primarily studied for its pharmacological implications, particularly in the context of neuropharmacology and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring substituted with a dichlorophenyl group. This structural configuration is significant as it influences the compound's interaction with various biological targets.
1. Neuropharmacological Effects
Research indicates that this compound exhibits notable activity as a tachykinin receptor antagonist. Tachykinins are neuropeptides involved in numerous physiological processes, including pain transmission and inflammation. The antagonistic action on these receptors suggests potential applications in treating conditions such as chronic pain and inflammatory diseases .
2. Antidepressant Properties
Studies have demonstrated that derivatives of this compound possess antidepressant-like effects in animal models. The compound has been shown to counteract hypothermia induced by reserpine and apomorphine, indicating its potential role in modulating neurotransmitter systems related to mood regulation .
3. Antiviral and Antimicrobial Activity
Recent investigations into related piperidine derivatives have shown antiviral activity against HIV-1 and other viruses. For instance, compounds similar to this compound were tested for their efficacy against various pathogens, revealing moderate protection against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) .
Case Study 1: Tachykinin Receptor Antagonism
A study focused on the effects of various piperidine derivatives on tachykinin receptors found that this compound effectively inhibited receptor activity in vitro. This inhibition correlated with reduced inflammatory responses in animal models, highlighting its therapeutic potential for inflammatory disorders .
Case Study 2: Antidepressant Activity
In a controlled experiment involving mice, the administration of this compound demonstrated significant antidepressant-like effects as measured by behavioral assays such as the forced swim test (FST). The results indicated a dose-dependent response, supporting its potential utility in treating depression .
Research Findings
属性
分子式 |
C11H13Cl2N |
|---|---|
分子量 |
230.13 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)piperidine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI 键 |
ICQSKAQXLPIUOE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















